molecular formula C11H13N3O3 B7961859 tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B7961859
M. Wt: 235.24 g/mol
InChI Key: MECVZDFNZMOMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from commercially available 4-bromo-1H-indole, a series of reactions including Vilsmeier formylation, reduction, and protection steps can be employed to construct the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can participate in oxidation reactions under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolo[2,3-d]pyrimidine core allows for substitution reactions at various positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield alcohol derivatives, while substitution can introduce various functional groups into the pyrrolo[2,3-d]pyrimidine core .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate serves as a valuable intermediate for constructing more complex molecules. Its unique structure allows for the development of novel synthetic pathways and the exploration of new chemical reactions .

Biology and Medicine: Its pyrrolo[2,3-d]pyrimidine core is a common motif in many bioactive molecules, making it a promising candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its chemical properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
  • tert-Butyl 4-oxo-octahydro-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Uniqueness: tert-Butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the oxo group at the 4-position and the tert-butyl ester at the 7-position distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECVZDFNZMOMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.